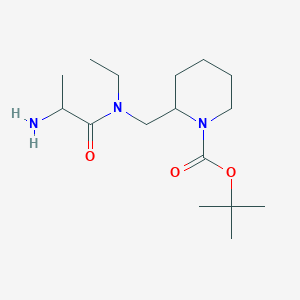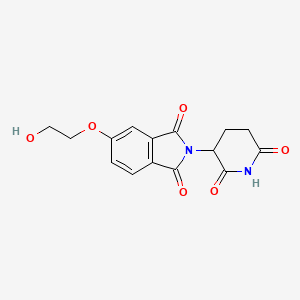
Thalidomide-5'-O-C2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C2-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and anti-emetic for pregnant women but was later withdrawn from the market due to its severe birth defects. Despite its controversial history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and erythema nodosum leprosum .
Métodos De Preparación
The synthesis of Thalidomide-5’-O-C2-OH involves several steps, starting from the basic structure of thalidomideThis can be achieved through various chemical reactions, including hydroxylation and subsequent functional group modifications . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Thalidomide-5’-O-C2-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C2-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of functional group modifications on the biological activity of thalidomide derivatives.
Biology: The compound is used to investigate the molecular mechanisms of thalidomide’s teratogenic effects and its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of Thalidomide-5’-O-C2-OH involves its interaction with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific target proteins, which can modulate various cellular pathways. The compound’s effects are mediated through the modulation of inflammatory cytokines and inhibition of angiogenesis .
Comparación Con Compuestos Similares
Thalidomide-5’-O-C2-OH is unique compared to other thalidomide derivatives due to its specific functional group modifications. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated metabolite of thalidomide with distinct biological activities.
These compounds share a common core structure but differ in their functional groups, leading to variations in their biological activities and therapeutic applications .
Propiedades
Fórmula molecular |
C15H14N2O6 |
|---|---|
Peso molecular |
318.28 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20) |
Clave InChI |
IFKUZQMKWUMLCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


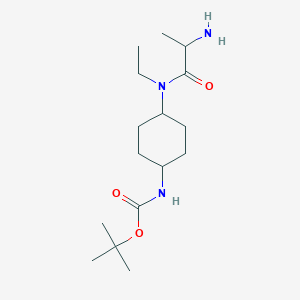
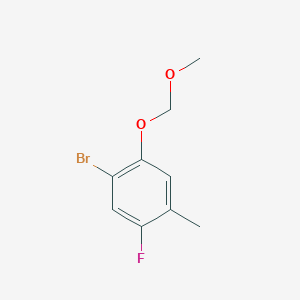

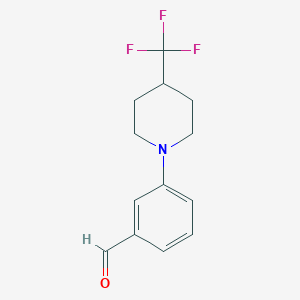

![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)

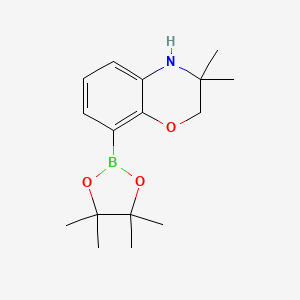
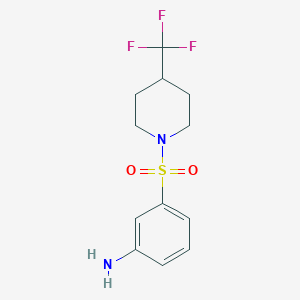
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)



